Ulixertinib

Catalog No.
S548778
CAS No.
869886-67-9
M.F
C21H22Cl2N4O2
M. Wt
433.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ulixertinib

CAS Number

869886-67-9

Product Name

Ulixertinib

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide

Molecular Formula

C21H22Cl2N4O2

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1

InChI Key

KSERXGMCDHOLSS-LJQANCHMSA-N

SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BVD-523, BVD 523, BVD523, VRT752271, VRT752271, VRT 752271, Ulixertinib

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl

Description

The exact mass of the compound Ulixertinib is 432.11198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studies on Ulixertinib's Efficacy in Specific Cancers

  • EGFR-mutated cancers

    Ulixertinib shows promise in treating cancers with mutations in the Epidermal Growth Factor Receptor (EGFR) gene. These mutations are often found in lung cancers and are associated with poorer prognosis. Studies in cell lines and animal models suggest Ulixertinib's effectiveness in targeting EGFR-mutant cancers, potentially overcoming resistance to other therapies [].

  • Other cancers

    Research is ongoing to explore Ulixertinib's efficacy in other cancer types. Studies have investigated its potential in treating melanoma, colorectal cancer, and cholangiocarcinoma, with varying degrees of success [, ].

Ulixertinib's Impact on Cellular Processes

Beyond its direct effect on the MAPK pathway, Ulixertinib might influence other cellular processes relevant to cancer progression. Research suggests it may:

  • Induce autophagy: Autophagy is a cellular recycling process that can eliminate damaged components. Ulixertinib might trigger autophagy in cancer cells, leading to cell death.
  • Alter tumor microenvironment: The tumor microenvironment plays a significant role in cancer development. Ulixertinib might influence the composition of immune cells within the tumor, potentially enhancing anti-tumor immune responses [].

Ulixertinib is a novel, reversible, adenosine triphosphate-competitive inhibitor specifically targeting extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound is primarily designed for the treatment of various cancers, particularly those harboring mutations in the BRAF or NRAS genes. Ulixertinib has shown high potency and selectivity for ERK1/2, making it a promising candidate in oncology, especially in cases where traditional therapies have failed or resistance has developed .

The chemical formula for ulixertinib is C21H22Cl2N4O2, with a molecular weight of approximately 433.33 g/mol. It is classified as a small molecule and is currently undergoing clinical trials to assess its efficacy in treating different tumor types .

Ulixertinib acts by reversibly binding to the ATP-binding pocket of ERK1/2, thereby inhibiting their phosphorylation of downstream targets in the MAPK pathway []. This ultimately leads to the suppression of cell proliferation and survival in cancer cells driven by MAPK pathway mutations [, ].

Ulixertinib functions by binding to the ATP-binding site of ERK1/2, inhibiting their activity. This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival, particularly in cancer cells. The specific mechanism involves preventing the phosphorylation of various substrates that are critical for cellular functions such as transcription, translation, and apoptosis .

Key Chemical Reaction

  • Inhibition of ERK1/2:
    ERK1 2+UlixertinibInactive ERK1 2\text{ERK1 2}+\text{Ulixertinib}\rightarrow \text{Inactive ERK1 2}

This reaction effectively halts the signal transduction pathways responsible for tumor growth.

Ulixertinib has demonstrated significant biological activity against tumors with BRAF and NRAS mutations. In clinical studies, it has been associated with favorable outcomes in patients with these mutations, showing a response rate that suggests potential as a therapeutic agent .

Common dermatologic adverse events linked to ulixertinib treatment include:

  • Acneiform rash
  • Maculopapular rash
  • Pruritus

These side effects are often correlated with positive tumor responses, indicating that they may serve as biomarkers for treatment efficacy .

The synthesis of ulixertinib involves several steps that typically include:

  • Formation of the core structure: Utilizing various organic synthesis techniques to create the foundational scaffold.
  • Chlorination: Introducing chlorine atoms into the molecular structure to enhance potency.
  • Final modifications: Adding functional groups to optimize the compound's solubility and bioavailability.

Ulixertinib is primarily being investigated for its application in oncology. Its ability to inhibit ERK1/2 makes it a candidate for treating:

  • Melanoma with BRAF V600 mutations
  • Solid tumors with NRAS mutations
  • Other malignancies resistant to conventional therapies

Clinical trials are underway to evaluate its effectiveness and safety profile across various cancer types .

Interaction studies have shown that ulixertinib can be combined with other therapeutic agents to enhance its anticancer effects. For example:

  • Combination with Hydroxychloroquine: Studies suggest that combining ulixertinib with hydroxychloroquine may improve outcomes in gastrointestinal malignancies.
  • Potential drug-drug interactions: As an investigational drug, ulixertinib's interactions with other medications are being closely monitored to ensure patient safety during clinical trials .

Several compounds share structural and functional similarities with ulixertinib. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
BRAF Inhibitors (e.g., Vemurafenib)Target BRAF mutations directlySpecifically designed for BRAF V600E mutation
MEK Inhibitors (e.g., Trametinib)Inhibit MEK1/2 upstream of ERKAct on earlier steps in the MAPK pathway
ERK Inhibitors (e.g., Selumetinib)Directly inhibit ERK signalingFocus on different ERK isoforms

Ulixertinib stands out due to its selective inhibition of both ERK1 and ERK2, which allows it to target a broader range of signaling pathways involved in cancer progression compared to other inhibitors that focus solely on upstream or downstream targets within the MAPK pathway .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

432.1119813 g/mol

Monoisotopic Mass

432.1119813 g/mol

Heavy Atom Count

29

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16ZDH50O1U

Pharmacology

Ulixertinib is an orally available inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2, with potential antineoplastic activity. Upon oral administration, ulixertinib inhibits both ERK 1 and 2, thereby preventing the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
ERK [HSA:5594 5595] [KO:K04371]

Other CAS

869886-67-9

Wikipedia

Ulixertinib

Dates

Modify: 2023-08-15
1: Kumar R, Suresh PS, Rudresh G, Zainuddin M, Dewang P, Kethiri RR, Rajagopal S, Mullangi R. Determination of ulixertinib in mice plasma by LC-MS/MS and its application to a pharmacokinetic study in mice. J Pharm Biomed Anal. 2016 Jun 5;125:140-4. doi: 10.1016/j.jpba.2016.03.036. PubMed PMID: 27017572.
2. Martinez-Botella; Gabriel (West Roxbury, MA), Hale; Michael (Bedford, MA), Maltais; Francois (Tewksbury, MA), Straub; Judith (Santa Cruz, CA), Tang; Qing (Acton, MA), Pyrrole inhibitors of ERK protein kinase, synthesis thereof and intermediates thereto, US7,354,939 (2008).

Explore Compound Types